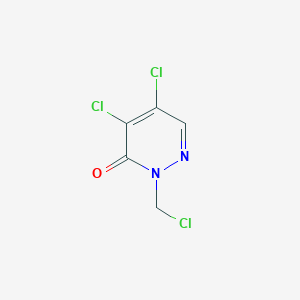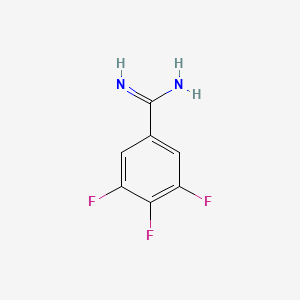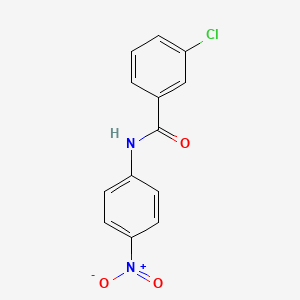
3-chloro-N-(4-nitrophenyl)benzamide
描述
3-chloro-N-(4-nitrophenyl)benzamide: is an organic compound with the molecular formula C13H9ClN2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-nitrophenyl group and the benzene ring is substituted with a chlorine atom at the 3-position
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-chloro-N-(4-nitrophenyl)benzamide typically involves the following steps:
-
Nitration of Aniline: The starting material, aniline, is nitrated to form 4-nitroaniline. This reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and avoid over-nitration.
-
Chlorination: The 4-nitroaniline is then chlorinated to introduce a chlorine atom at the 3-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.
-
Amidation: The final step involves the reaction of the chlorinated nitroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
化学反应分析
Types of Reactions:
-
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.
-
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
-
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.
Common Reagents and Conditions:
-
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
-
Reduction: Hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in hydrochloric acid are typical reducing agents.
-
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the amide nitrogen.
Major Products:
-
Substitution Products: Depending on the nucleophile, various substituted derivatives of 3-chloro-N-(4-nitrophenyl)benzamide can be obtained.
-
Reduction Products: Reduction of the nitro group yields 3-chloro-N-(4-aminophenyl)benzamide.
-
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
科学研究应用
Chemistry:
Synthetic Intermediate: 3-chloro-N-(4-nitrophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-chloro-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro and chloro groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary depending on the specific biological context.
相似化合物的比较
-
3-chloro-N-(4-chlorophenyl)benzamide: This compound is similar in structure but has a chlorine atom instead of a nitro group on the phenyl ring. It may exhibit different chemical reactivity and biological activity due to the absence of the electron-withdrawing nitro group.
-
N-(4-nitrophenyl)benzamide: This compound lacks the chlorine atom on the benzene ring, which can affect its chemical properties and reactivity.
Uniqueness:
3-chloro-N-(4-nitrophenyl)benzamide is unique due to the presence of both the nitro and chloro groups, which confer distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-chloro-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(7-5-11)16(18)19/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTNPYYWMAHISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395944 | |
| Record name | 3-chloro-N-(4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71267-16-8 | |
| Record name | 3-Chloro-N-(4-nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71267-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-N-(4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


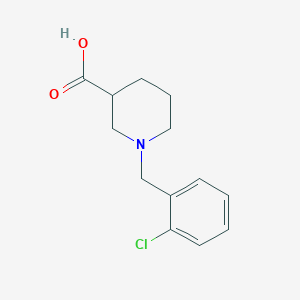

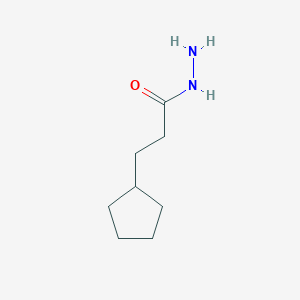
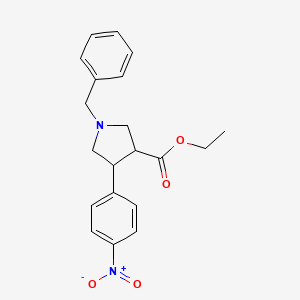
![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)
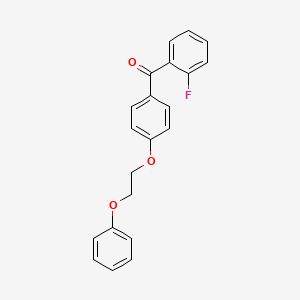
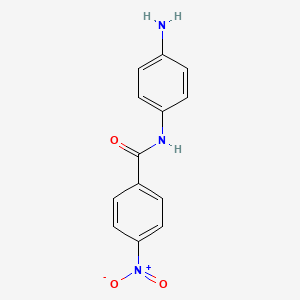
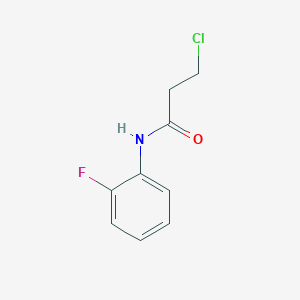
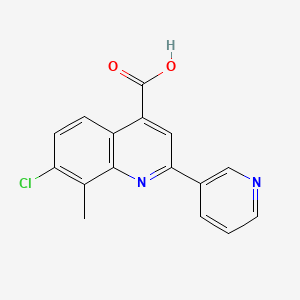
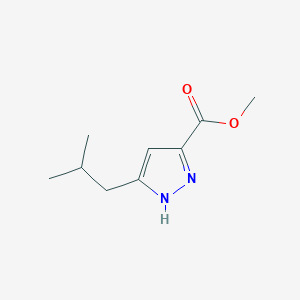
![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)
